Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate
Description
Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group and an ethynyl substituent at the C2 position. Its stereochemistry at C2 (S-configuration) and the ethynyl group’s sp-hybridized carbon make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and radiopharmaceuticals. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic transformations, while the ethynyl moiety enables click chemistry and cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYLUYXEZAJXAC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260619-33-7 | |
| Record name | tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated piperidine derivative with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems can provide a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the piperidine ring can produce various substituted piperidines.
Scientific Research Applications
Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound can be used to study the effects of ethynyl and tert-butyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Optimization : highlights the use of BF₃·OEt₂ and HMPT to enhance ethynylation efficiency, though yields remain moderate.
- Macromolecular Interactions : Derivatives like 5c (84% yield) are prioritized in macrocycle synthesis due to favorable ring-closing metathesis outcomes .
- Computational Profiling : Tools like CC-DPS () enable predictive modeling of physicochemical properties, aiding in the design of piperidine-based therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in DNA-encoded library synthesis, it reacts with aniline and aldehyde-functionalized DNA conjugates under mild conditions (room temperature, aqueous/organic solvent systems) . Catalysts like DMAP and bases such as triethylamine are critical for activating intermediates, as seen in analogous piperidine carboxylate syntheses . Optimizing stoichiometry (e.g., 1.2–1.5 eq. of alkyne precursor) and reaction time (12–24 hrs) improves yields. Purification via flash chromatography or recrystallization ensures >95% purity.
Q. What safety protocols are essential for handling Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate?
- Methodological Answer :
- Storage : Keep in tightly sealed containers at 2–8°C, away from light and moisture, to prevent decomposition .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water mixtures .
Q. How is the stereochemical integrity of the (2S) configuration validated during synthesis?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) resolves enantiomers. Retention times are compared to authentic standards. Circular dichroism (CD) spectroscopy or X-ray crystallography (using SHELXL for refinement ) confirms absolute configuration. For intermediates, Mosher ester analysis or NOESY NMR can verify stereochemistry .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations of Tert-butyl (2S)-2-ethynylpiperidine-1-carboxylate?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is pivotal. Discrepancies in piperidine ring puckering or tert-butyl orientation arise from packing effects or solvent inclusion. Refinement protocols (e.g., TWINABS for twinned crystals) and Hirshfeld surface analysis differentiate true conformational variations from experimental artifacts. Thermal ellipsoid plots assess positional uncertainty .
Q. What strategies optimize the compound’s incorporation into DNA-encoded libraries (DELs), and how is conjugation efficiency quantified?
- Methodological Answer :
- Bioconjugation : React the ethynyl group with azide-functionalized DNA via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use 1–5 mol% Cu(I)Br/THPTA catalyst in PBS buffer (pH 7.4) at 37°C for 2–4 hrs .
- Efficiency Analysis : Quantify conjugation via MALDI-TOF MS (mass shift ~300 Da) or PAGE gel electrophoresis. LC-MS/MS validates on-DNA purity (>90% desired product) .
Q. How do competing side reactions (e.g., alkyne dimerization) impact synthesis, and what analytical methods detect impurities?
- Methodological Answer :
- Mitigation : Use excess tert-butyl carbamate to suppress Glaser coupling. Add radical scavengers (e.g., BHT) in protic solvents.
- Detection : UPLC-MS with a C18 column identifies dimers (m/z ~2× parent mass). ¹H NMR at 400 MHz resolves alkyne proton shifts (δ 2.1–2.3 ppm) from dimerized products (δ 3.0–3.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
